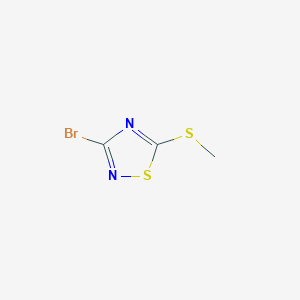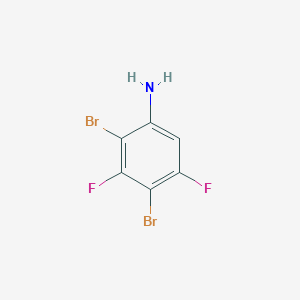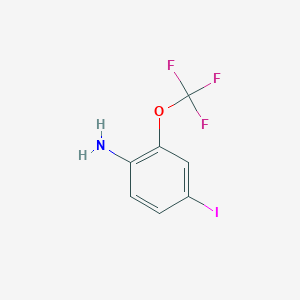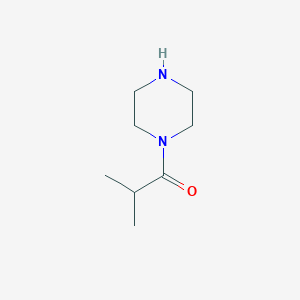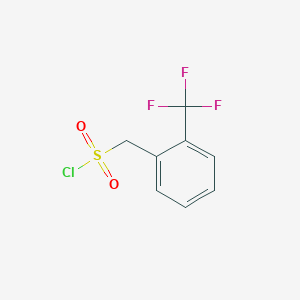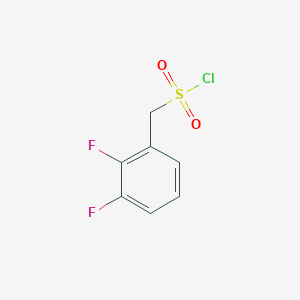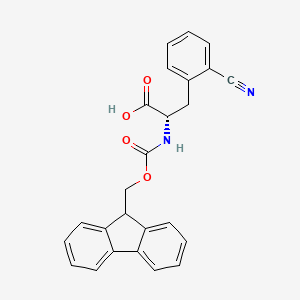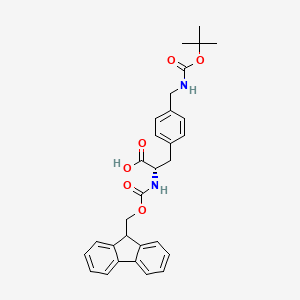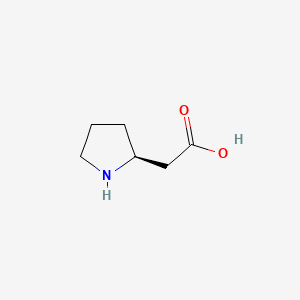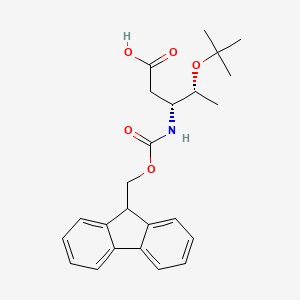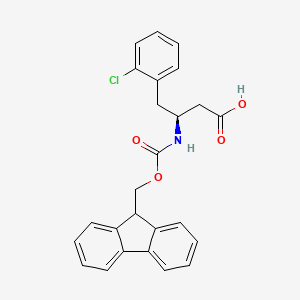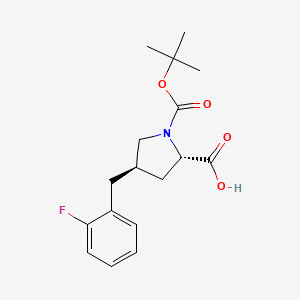
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid
説明
The compound (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative that is likely to be of interest due to its potential as an intermediate in the synthesis of pharmaceuticals, particularly those targeting nicotinic acetylcholine receptors. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.
Synthesis Analysis
The synthesis of related compounds, such as (2S,3aR,7aS)-tert-butyl hexahydro-2,5-methanopyrrolo[3,2-c]pyridine-1(4H)-carboxylate, involves multi-step processes that include debenzylation and ring hydrogenation . Although the exact synthesis of (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid is not described, it is reasonable to assume that similar methods could be applied, with adjustments for the introduction of the 2-fluorobenzyl group.
Molecular Structure Analysis
The molecular structure of a related compound, (2R,4R)-1-(tert-Butoxycarbonyl)-4-methoxypyrrolidine-2-carboxylic acid, shows that the pyrrolidine ring adopts an envelope conformation . The dihedral angles between the functional groups indicate a specific three-dimensional arrangement that is crucial for the compound's reactivity and interaction with biological targets. The absolute configuration of this compound was determined by its relation to a known starting material, which suggests that a similar approach could be used to confirm the stereochemistry of the subject compound.
Chemical Reactions Analysis
The chemical reactions involving pyrrolidine derivatives are typically centered around the reactivity of the carboxylic acid and the substituents on the pyrrolidine ring. In the case of the subject compound, the presence of the tert-butoxycarbonyl group suggests that it could be used as a protecting group for the amine, which can be removed under acidic conditions. The 2-fluorobenzyl group may also participate in various reactions, such as palladium-catalyzed cross-coupling reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the subject compound are not directly provided, we can infer from related compounds that it would exhibit properties typical of pyrrolidine derivatives. This includes the potential for hydrogen bonding, as seen in the crystal structure of the related compound, where intermolecular O—H⋯O hydrogen bonds link the molecules into chains . The presence of fluorine could also affect the compound's lipophilicity and its ability to engage in halogen bonding, which could be relevant for its biological activity.
科学的研究の応用
Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring is a saturated five-membered nitrogen-containing heterocycle widely utilized in medicinal chemistry. Its incorporation into drug-like molecules is driven by several advantages, including the ability to explore pharmacophore space due to sp^3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage. A review by Li Petri et al. (2021) emphasizes the versatility of the pyrrolidine scaffold in synthesizing biologically active molecules with target selectivity. This work outlines various synthetic strategies and highlights how different stereoisomers can influence the biological profile of drug candidates, directly relevant to the research applications of structures similar to "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" (Li Petri et al., 2021).
Fluorinated Compounds in Environmental Science
The study of fluorinated alternatives to long-chain perfluoroalkyl carboxylic acids (PFCAs) and perfluoroalkane sulfonic acids (PFSAs) is significant for understanding the environmental impact of fluorinated organic compounds. Wang et al. (2013) review the transition to safer fluorinated substances, addressing their environmental releases, persistence, and potential human and environmental risks. This research context is crucial for compounds with fluorobenzyl groups, as understanding their behavior in the environment can guide the development of safer chemicals (Wang et al., 2013).
Carboxylic Acids in Biological Systems
Understanding the interaction of carboxylic acids with biological systems is essential for designing molecules with desirable properties. Jarboe et al. (2013) review the inhibition of biocatalysts by saturated, straight-chain carboxylic acids, highlighting the importance of cell membrane properties and internal pH on microbial tolerance. This review offers insights into how carboxylic acid functionality in molecules like "(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid" can influence biological systems, informing strategies to enhance microbial robustness in biotechnological applications (Jarboe et al., 2013).
Safety And Hazards
Again, without specific information, it’s hard to predict the safety and hazards associated with this compound. However, like all chemicals, it should be handled with appropriate safety precautions.
将来の方向性
Future research on this compound could involve further exploration of its synthesis, investigation of its physical and chemical properties, and testing for potential biological activity.
特性
IUPAC Name |
(2S,4R)-4-[(2-fluorophenyl)methyl]-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FNO4/c1-17(2,3)23-16(22)19-10-11(9-14(19)15(20)21)8-12-6-4-5-7-13(12)18/h4-7,11,14H,8-10H2,1-3H3,(H,20,21)/t11-,14+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVFGLMRAXULKI-RISCZKNCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)O)CC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375997 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
CAS RN |
959579-52-3 | |
| Record name | (2S,4R)-1-(tert-Butoxycarbonyl)-4-(2-fluorobenzyl)pyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



